Methyl 2-bromo-3-fluoro-4-iodobenzoate
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Overview
Description
Methyl 2-bromo-3-fluoro-4-iodobenzoate: is an organic compound with the molecular formula C8H5BrFIO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and iodine atoms, and the carboxylic acid group is esterified with a methyl group. This compound is of interest due to its unique combination of halogen atoms, which can impart distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-3-fluoro-4-iodobenzoate typically involves multi-step organic reactions. One common method starts with the halogenation of methyl benzoate to introduce the bromine, fluorine, and iodine atoms at specific positions on the benzene ring. The reaction conditions often involve the use of halogenating agents such as bromine, iodine, and fluorine sources under controlled temperatures and solvents to ensure selective substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors to control the reaction parameters precisely. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-3-fluoro-4-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide in acetone for halogen exchange.
Oxidation Reactions: Oxidizing agents like potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride.
Major Products: The major products formed depend on the type of reaction. For example, in a substitution reaction, the halogen atoms may be replaced by other functional groups like hydroxyl or amino groups.
Scientific Research Applications
Chemistry: Methyl 2-bromo-3-fluoro-4-iodobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. The presence of multiple halogens can influence the biological activity of the resulting compounds.
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-3-fluoro-4-iodobenzoate depends on its application. In chemical reactions, the halogen atoms can act as leaving groups or participate in electron-withdrawing effects, influencing the reactivity of the compound. In biological systems, the compound’s mechanism would depend on its interaction with specific molecular targets, such as enzymes or receptors, where the halogen atoms can play a role in binding affinity and specificity.
Comparison with Similar Compounds
- Methyl 3-bromo-4-fluoro-2-iodobenzoate
- Methyl 4-bromo-2-iodobenzoate
- Methyl 3-bromo-2-iodobenzoate
Uniqueness: Methyl 2-bromo-3-fluoro-4-iodobenzoate is unique due to the specific positions of the halogen atoms on the benzene ring. This unique substitution pattern can result in distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C8H5BrFIO2 |
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Molecular Weight |
358.93 g/mol |
IUPAC Name |
methyl 2-bromo-3-fluoro-4-iodobenzoate |
InChI |
InChI=1S/C8H5BrFIO2/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3H,1H3 |
InChI Key |
LMQBTUIUUAFRCV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)I)F)Br |
Origin of Product |
United States |
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